N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a thieno[3,2-d]pyrimidinone core, and a difluorobenzyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C26H24F2N4O2S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H24F2N4O2S/c1-15-4-6-16(7-5-15)20-14-35-23-22(20)30-26(31-25(23)34)32-10-2-3-18(13-32)24(33)29-12-17-8-9-19(27)11-21(17)28/h4-9,11,14,18H,2-3,10,12-13H2,1H3,(H,29,33)(H,30,31,34) |
InChI Key |
CQFJOZQNCOZXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinone core, followed by the introduction of the piperidine ring and the difluorobenzyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reaction and ensure the quality of the final product. Large-scale synthesis may also require the use of specialized equipment and safety protocols to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can be compared to other compounds with similar structures, such as:
- Thieno[3,2-d]pyrimidinone derivatives
- Piperidine-based compounds
- Difluorobenzyl-containing molecules
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications and industrial processes.
Biological Activity
N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article focuses on its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 494.6 g/mol. It features a piperidine ring and a thieno[3,2-d]pyrimidin core, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24F2N4O2S |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 1243018-49-6 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer), demonstrated significant cytotoxic effects. The MTT assay results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation.
Key Findings:
- Cell Line Tested: MCF-7
- Assay Type: MTT assay
- Results: Significant anticancer activity compared to standard treatments like Doxorubicin.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Cycle Progression: Studies suggest that the compound may induce cell cycle arrest in the G1 phase.
- Induction of Apoptosis: Evidence shows that it can trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
In one study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against MCF-7 cells. The results indicated that specific modifications to the structure enhanced its anticancer activity.
Table: Anticancer Activity Comparison
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| N-(2,4-difluorobenzyl)... | 15 | Strong activity |
| Doxorubicin | 10 | Reference drug |
| Control | >100 | No significant activity |
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action. The findings suggested that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
Key Mechanisms Identified:
- Activation of caspase pathways.
- Modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
